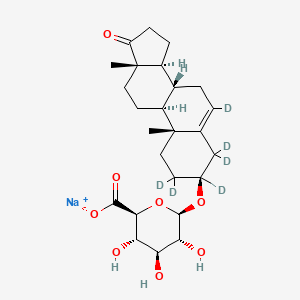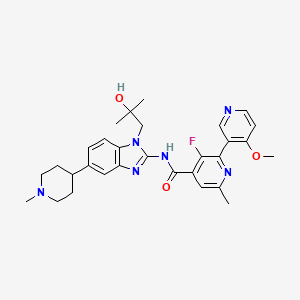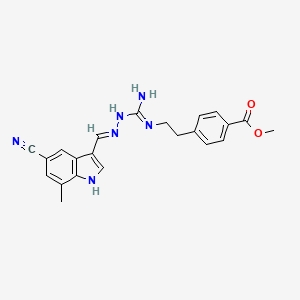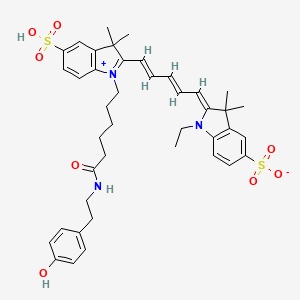
Methyltetrazine-PEG6-maleimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-PEG6-maleimide is a compound that combines a methyltetrazine group, a polyethylene glycol (PEG) chain, and a maleimide functional group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and in bioorthogonal chemistry . The methyltetrazine group allows for inverse electron demand Diels-Alder reactions, making it a valuable tool in chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyltetrazine-PEG6-maleimide is synthesized through a series of chemical reactions involving the coupling of methyltetrazine with a PEG chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG Chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Coupling with Methyltetrazine: The activated PEG chain is then reacted with methyltetrazine under mild conditions to form the methyltetrazine-PEG intermediate.
Introduction of Maleimide Group: The final step involves the reaction of the methyltetrazine-PEG intermediate with maleimide to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Methyltetrazine-PEG6-maleimide undergoes several types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and trans-cyclooctene (TCO) groups, forming stable adducts
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
iEDDA Reaction: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reaction: Conducted in buffered aqueous solutions at pH 6.5-7.5.
Major Products:
Aplicaciones Científicas De Investigación
Methyltetrazine-PEG6-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling targeted protein degradation.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules in live cells.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) and targeted therapy drugs.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
Mecanismo De Acción
Methyltetrazine-PEG6-maleimide exerts its effects through the following mechanisms:
Comparación Con Compuestos Similares
Methyltetrazine-PEG6-maleimide is unique due to its combination of methyltetrazine, PEG, and maleimide groups. Similar compounds include:
Methyltetrazine-PEG4-maleimide: A shorter PEG chain variant with similar reactivity.
Methyltetrazine-PEG8-maleimide: A longer PEG chain variant offering increased solubility and flexibility.
These similar compounds share the same core functionalities but differ in the length of the PEG chain, affecting their solubility and flexibility in different applications.
Propiedades
Fórmula molecular |
C32H45N7O10 |
|---|---|
Peso molecular |
687.7 g/mol |
Nombre IUPAC |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C32H45N7O10/c1-25-35-37-32(38-36-25)27-4-2-26(3-5-27)24-34-29(41)9-12-44-14-16-46-18-20-48-22-23-49-21-19-47-17-15-45-13-10-33-28(40)8-11-39-30(42)6-7-31(39)43/h2-7H,8-24H2,1H3,(H,33,40)(H,34,41) |
Clave InChI |
DAAPMXJCEXTERV-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


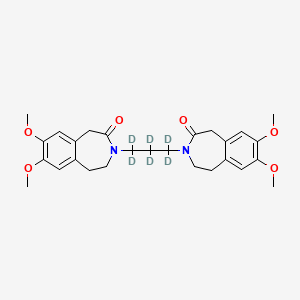
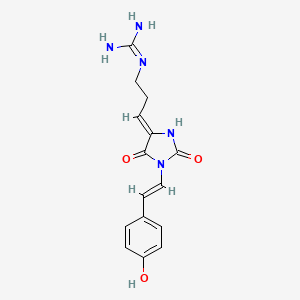

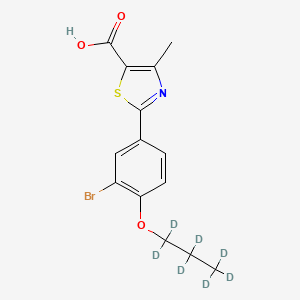
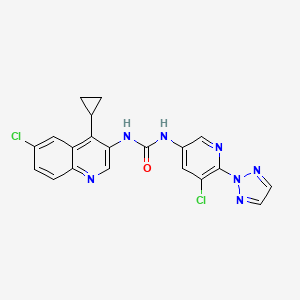
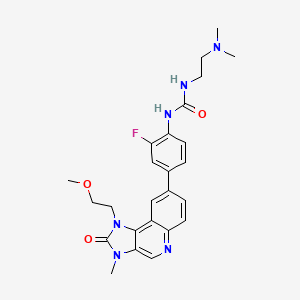

![3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
